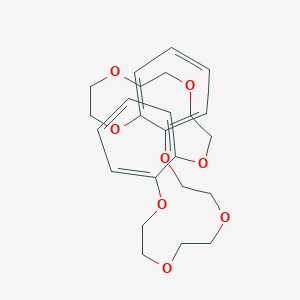

Dibenzo-24-crown-8

Description

Context within Macrocyclic Polyether Chemistry

Dibenzo-24-crown-8 belongs to the crown ether family, a class of cyclic chemical compounds composed of a ring containing several ether groups. ontosight.ai These molecules are notable for their ability to form stable complexes with cations, a discovery that was pioneered by Charles J. Pedersen. acs.org DB24C8 is specifically a 24-membered ring containing eight oxygen atoms, with two benzene (B151609) rings fused to the polyether framework. ontosight.aisigmaaldrich.com This structure endows it with a large, electron-rich central cavity, making it particularly adept at binding with certain cations. ontosight.aiontosight.ai

The synthesis of DB24C8 and its derivatives has been a subject of extensive research, with various methods developed to functionalize the core structure for specific applications. For instance, a carboxylic acid-functionalized DB24C8 has been used as a precursor for creating more complex structures, such as copolymers. nih.gov Direct sulfonation of DB24C8 has also been achieved to produce a monosulfonated derivative, which exhibits enhanced affinity for cations due to its permanent negative charge. rsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₂O₈ fishersci.ca |

| Molecular Weight | 448.51 g/mol fishersci.ca |

| Appearance | White to pale yellow crystalline powder fishersci.cachemimpex.com |

| Melting Point | 103-105 °C sigmaaldrich.comchemsrc.com |

| CAS Number | 14174-09-5 fishersci.ca |

Significance in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. Crown ethers are fundamental to this field due to their exceptional ability to selectively bind with guest ions, a process known as host-guest chemistry. acs.orgresearchgate.net The most striking characteristic of crown ethers like DB24C8 is their selective complexation ability with cationic species. acs.org

DB24C8's large cavity size allows it to form stable complexes with various metal ions, including alkali and alkaline earth metals. acs.orgchemimpex.com Its ability to encapsulate cations is crucial for the construction of supramolecular assemblies and molecular machines. ontosight.aiontosight.ai For example, DB24C8 has been used to create chemimpex.comrotaxanes, which are mechanically interlocked molecules, by threading it onto thiazolium-based ammonium (B1175870) ions. sigmaaldrich.com Furthermore, it has been incorporated into more complex supramolecular structures, such as hetero nih.govrotaxanes and [c2]daisy chains. semanticscholar.org The interaction between DB24C8 and guest molecules can be controlled, for instance, by acid-base switching in certain rotaxane systems. semanticscholar.org

The formation of these host-guest complexes is a cornerstone of molecular recognition, where the crown ether can selectively identify and bind to specific ions. researchgate.net This selectivity is a key factor in its wide range of applications.

Overview of Key Research Domains and Methodologies

The unique properties of this compound have led to its application in several key research areas:

Ion Transport and Separation: DB24C8's ability to selectively bind and transport ions across membranes makes it valuable in separation science. ontosight.aichemimpex.com It has been investigated for its potential in creating artificial ion channels. researchgate.net This property is also utilized in analytical chemistry for the extraction and separation of metal ions. chemimpex.com

Catalysis: The compound can act as a phase-transfer catalyst, enhancing reaction rates by facilitating the transfer of reactants between immiscible phases. ontosight.aisigmaaldrich.comsigmaaldrich.com For example, it has been used as a co-solvent and phase-transfer catalyst for cesium fluoride (B91410) in organic synthesis. sigmaaldrich.com

Sensing: DB24C8 is a key component in the development of chemical sensors. ontosight.aichemimpex.com Its ability to form complexes with specific metal ions allows for the creation of ion-selective electrodes for potentiometric determination of ions like zinc. chemimpex.comacgpubs.org Novel spin-labeled DB24C8 ethers have also been synthesized for use as spin probes in the detection of cations via EPR spectroscopy. rsc.org

Material Science: In polymer science, DB24C8 is used to modify the properties of polymers, leading to advanced materials for applications such as coatings and membranes. chemimpex.com Copolymers bearing DB24C8 have been synthesized and shown to bind alkali metal ions, with a particular affinity for cesium ions. nih.gov It has also been used in the formation of linear and cross-linked supramolecular polymers. sioc-journal.cn

Research methodologies employed to study DB24C8 and its complexes include various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography to determine the precise structure of its host-guest assemblies. rsc.orgresearchgate.netjsu.edu.cn Conductometric and spectrophotometric methods are used to determine complex-formation constants. oup.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h1-8H,9-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTITLLXXOKDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161817 | |

| Record name | Dibenzo-24-crown-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Dibenzo-24-crown-8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14174-09-5 | |

| Record name | Dibenzo-24-crown-8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14174-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-24-crown-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-24-crown-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo-24-crown-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dibenzo 24 Crown 8 and Its Derivatives

Strategies for Macrocycle Synthesis

The construction of the dibenzo-24-crown-8 framework can be achieved through various synthetic strategies, ranging from direct, one-pot reactions to more intricate modular and convergent approaches that allow for the pre-installation of functional groups.

Direct Synthetic Routes and Optimization

The classical synthesis of this compound typically involves the Williamson ether synthesis, a robust and widely used method for forming the ether linkages that constitute the macrocyclic ring. This reaction is generally a condensation of a catechol with a dihaloalkane in the presence of a base.

A common and direct route involves the reaction of catechol with 1,8-dichloro-3,6-dioxaoctane. Optimization of this synthesis often focuses on improving yields and simplifying purification by carefully controlling reaction conditions such as solvent, temperature, and the choice of base. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. The use of template ions, such as potassium or cesium, can also enhance the yield of the desired macrocycle by organizing the precursor fragments into a favorable conformation for cyclization.

A specific example of a synthetic protocol for a related derivative involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with the appropriate oligoethylene glycol ditosylate in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net

Modular and Convergent Approaches to this compound Scaffolds

Modular and convergent syntheses offer greater flexibility in creating complex and functionalized DB24C8-based architectures. These strategies involve the synthesis of pre-functionalized building blocks that are then assembled to form the final macrocycle or a larger supramolecular structure containing the DB24C8 unit.

One such approach is the construction of [n]rotaxanes, where DB24C8 acts as the wheel component threaded onto a molecular axle. The synthesis of these interlocked molecules often relies on the self-assembly of the DB24C8 macrocycle and a dialkylammonium salt-containing axle, followed by the addition of bulky stopper groups to the axle to prevent dethreading. researchgate.net For instance, a chemistryviews.orgrotaxane has been synthesized by adding this compound to an acetonitrile (B52724) solution containing a diimine dumbbell-like component, where the dynamic nature of the imine bond formation allows the crown ether to thread onto the ammonium (B1175870) center. researchgate.net

Another example of a modular approach is the synthesis of triptycene-based bis(crown ether) hosts. In this case, two this compound moieties are incorporated into a rigid triptycene (B166850) scaffold, creating a pre-organized receptor for specific guest molecules. researchgate.net Convergent strategies are also employed in the synthesis of more complex systems, such as metal-organic rotaxane frameworks (MORFs), where DB24C8 derivatives bearing coordinating groups are prepared and then reacted with metal ions to form extended coordination polymers. researchgate.net

Functionalization and Derivatization Techniques

The introduction of functional groups onto the this compound scaffold is essential for tailoring its properties and integrating it into more complex systems. Functionalization can be achieved either by using substituted starting materials in the macrocyclization step or by direct modification of the pre-formed DB24C8 ring.

Introduction of Charged Functionalities (e.g., Sulfonic Groups for Monosulfonated this compound)

The introduction of charged groups, such as sulfonic acid moieties, can significantly alter the solubility and binding properties of DB24C8. A method for the preparation of monosulfonated this compound (SDB24C8) has been described, involving the direct sulfonation of the parent DB24C8 macrocycle. researchgate.net This approach provides a permanently charged macrocycle that can be isolated as a sulfonic acid or converted into a salt. researchgate.net The presence of the sulfonic group is expected to enhance the affinity of the crown ether for cations. researchgate.net The synthesis of di(3'-sulfo)this compound (DSDB24C8) has also been reported, highlighting the potential for multiple functionalizations. researchgate.net

| Derivative Name | Synthetic Approach | Key Reagents | Reference |

| Monosulfonated this compound (SDB24C8) | Direct sulfonation of DB24C8 | Sulfonating agent | researchgate.net |

| Di(3'-sulfo)this compound (DSDB24C8) | Sulfonation of DB24C8 | Sulfonating agent | researchgate.net |

Synthesis of Amine-Functionalized this compound

Amine functionalities serve as valuable handles for further modification of the DB24C8 scaffold, for example, in the construction of polymers or attachment to surfaces. A multi-step synthesis for an amine-functionalized DB24C8 derivative has been developed. nih.gov This process starts with a carboxylic acid-functionalized DB24C8, which is first converted to a more reactive succinimide (B58015) ester. nih.gov This activated ester is then reacted with an excess of ethylenediamine (B42938) to introduce the primary amine group. nih.gov

A detailed synthetic scheme for a DB24C8-carrying acrylamide (B121943) monomer is as follows:

Activation of Carboxylic Acid: 2-Carboxythis compound is reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) (DCC) in DMF to yield N-(2-Carboxythis compound) succinimide. nih.gov

Amination: The resulting succinimide ester is reacted with excess ethylenediamine in acetonitrile to yield 2-[(2-Aminoethyl) carbamoyl]this compound. nih.gov

Acrylamide Formation: The amine-functionalized crown ether is then reacted with acryloyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) to produce the final acrylamide monomer. nih.gov

Incorporation of Chromophoric or Photoresponsive Units

The integration of chromophoric and photoresponsive units into DB24C8-based systems allows for the development of materials whose properties can be controlled by light. This is often achieved through the synthesis of rotaxanes where the DB24C8 macrocycle interacts with an axle containing the photoactive group.

Examples of such systems include:

Azobenzene-containing pseudorotaxanes: These systems exhibit photo-induced mechanical motions. The axle component contains an azobenzene (B91143) unit and an ammonium cation, which threads through the DB24C8 ring. The cis-trans isomerization of the azobenzene group upon irradiation with specific wavelengths of light leads to reversible bending of the crystals. nih.gov

Ferrocene-functionalized rotaxanes: A bistable bis-branched nih.govrotaxane has been designed with a perylene (B46583) bisimide (PBI) chromophore at its core and two mechanically interlocked chemistryviews.orgrotaxane arms that include a diferrocene-functionalized this compound ring. The shuttling motion of the macrocycle is accompanied by a change in fluorescence due to photoinduced electron transfer between the ferrocene (B1249389) units and the PBI fluorophore. chemistryviews.org

Naphthalimide-containing rotaxanes: The photoinduced electron transfer processes in rotaxanes built from a dialkylammonium/dibenzo researchgate.netcrown-8 ether motif and a 1,8-naphthalimide (B145957) chromophore have been investigated. The conformational freedom of these compounds gives rise to a rich dynamic behavior induced by light. nih.gov

Anthracene-bridged bis(this compound): A supramolecular luminescent gel has been fabricated from an anthracene-bridged bis(this compound) and a secondary ammonium salt-functionalized polymer. The luminescence of this gel can be switched on and off by UV light and heat, owing to the photo-oxygenation of the anthracene (B1667546) group. nankai.edu.cn

These examples demonstrate the versatility of DB24C8 as a scaffold for creating advanced functional materials with tunable optical and mechanical properties.

Design and Synthesis of Hybrid Host Molecules

The construction of hybrid host molecules that synergistically combine the properties of DB24C8 with other macrocyclic compounds has emerged as a fruitful area of research. These hybrid structures often exhibit unique recognition and assembly behaviors not observed in the individual components.

A notable example involves the creation of hybrid multimacrocycles by combining DB24C8 with cycloparaphenylenes (CPPs). chemrxiv.orgchemrxiv.org The synthesis of these molecules is achieved through a multi-step process that begins with the preparation of pivotal intermediates. chemrxiv.org For instance, hoop-shaped multimacrocycles of varying diameters have been successfully synthesized via a Suzuki–Miyaura cross-coupling reaction. This reaction is carried out between iodinated dibenzo-crown ethers and a diboronate, followed by a reductive aromatization step. chemrxiv.orgchemrxiv.org Specifically, researchgate.netCPP-based bismacrocycles incorporating 24-crown-8 have been obtained with a two-step yield of 17%. chemrxiv.org Similarly, a 24-crown-8-bridged trimacrocycle has been synthesized using a comparable approach, yielding 10% after two steps. chemrxiv.org

Another innovative approach is the design and synthesis of a hybrid host molecule featuring a this compound unit bridged with a pillar researchgate.netarene dimer. sioc-journal.cn This hybrid molecule was engineered to facilitate the formation of linear AA/BB-type supramolecular polymers when combined with a ditopic guest containing two 5-(1H-1,2,3-triazol-1-yl)pentanenitrile (TAPN) binding sites. The formation of these polymers is driven by the TAPN•pillar researchgate.netarene recognition motif. sioc-journal.cn Furthermore, the introduction of a ditopic guest with two secondary ammonium moieties allows for the creation of cross-linked supramolecular polymers through the host-guest inclusion between the this compound portion of the hybrid and the secondary ammonium salt. sioc-journal.cn

The synthesis of DB24C8 derivatives for specific applications also represents a key aspect of hybrid molecule design. For instance, a novel host molecule bearing both a DB24C8 moiety and a dipicolinic acid group has been synthesized. acs.org This strategic combination allows the resulting terbium complex to exhibit satisfactory luminescent emission, creating a reversible luminescent lanthanide switch. acs.org Similarly, DB24C8-bearing copolymers have been synthesized through the radical copolymerization of a DB24C8-carrying acrylamide derivative with N-isopropylacrylamide monomers. nih.govresearchgate.net These copolymers demonstrate responsive changes in their cloud point in aqueous solution in the presence of cesium ions, highlighting their potential for ion-sensing applications. nih.gov

The synthesis of functionalized DB24C8 often begins with the creation of a derivative containing a reactive group. A common starting material is 2-carboxythis compound. nih.gov This can be converted to an N-hydroxysuccinimide ester derivative, which then readily reacts with other molecules. nih.gov For example, reaction with excess ethylenediamine followed by acryloyl chloride yields a polymerizable DB24C8 monomer. nih.gov

Purification and Characterization of Novel this compound Derivatives

The successful synthesis of novel DB24C8 derivatives and hybrid molecules is contingent upon rigorous purification and comprehensive characterization to confirm their structure and purity.

Following synthesis, crude products are typically subjected to one or more purification techniques. Column chromatography using silica (B1680970) gel is a widely employed method for separating the desired product from unreacted starting materials and byproducts. nih.govrsc.org The choice of eluent, such as a methanol (B129727)/dichloromethane mixture, is crucial for effective separation. nih.gov Recrystallization from appropriate solvents, like isopropanol (B130326) or acetone, is another common technique used to obtain highly pure crystalline solids. nih.govrsc.org For some derivatives, purification may involve a sequence of steps, including aqueous washes with acidic solutions, extraction with an organic solvent, and drying over an anhydrous salt like sodium sulfate (B86663) before final purification. rsc.org

Once purified, a suite of analytical techniques is used to characterize the novel DB24C8 derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule. chemrxiv.orgrsc.org In ¹H NMR spectra of DB24C8 derivatives, characteristic signals for the aromatic protons of the dibenzo groups and the methylene (B1212753) protons of the polyether chain are observed. rsc.org Upon formation of hybrid structures or host-guest complexes, significant shifts in these signals can be observed, providing evidence of the new molecular architecture and intermolecular interactions. nih.govrsc.org For example, in hybrid CPP-DB24C8 macrocycles, the enhanced molecular symmetry of certain structures is readily confirmed by their ¹H NMR spectra. chemrxiv.orgrsc.org

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry with electrospray ionization (HRMS-ESI), is indispensable for confirming the molecular weight of the synthesized compounds. chemrxiv.orgrsc.org It provides a precise mass-to-charge ratio, which can be compared to the calculated theoretical value to verify the elemental composition of the new molecule. rsc.org The presence of the crown ether moiety often facilitates the detection of sodium or potassium ion adducts in the mass spectra, further corroborating the structure. chemrxiv.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in the synthesized derivatives. For instance, in the synthesis of DB24C8-conjugated chitosan, the appearance of C=O bands attributable to the amide linkage confirmed the successful modification. researchgate.net

The table below summarizes the characterization data for a selection of synthesized this compound derivatives.

| Compound/Derivative | Synthesis Method | Purification | Characterization Methods | Key Findings | Reference |

| researchgate.netCPP-DB24C8 Bismacrocycle (6) | Suzuki–Miyaura cross-coupling, reductive aromatization | Standard workup and purification | ¹H NMR, HRMS-ESI, Single-Crystal X-ray Diffraction | Integration of DB24C8 and researchgate.netCPP confirmed. Cavities do not overlap. | chemrxiv.orgchemrxiv.orgrsc.org |

| DB24C8-bridged Trismacrocycle (7) | Suzuki–Miyaura cross-coupling, reductive aromatization | Separation and purification | ¹H NMR, HRMS-ESI, Emission Spectroscopy | Enhanced molecular symmetry confirmed by NMR. | chemrxiv.orgrsc.org |

| DB24C8-Pillar researchgate.netarene Dimer (1) | Not detailed | Not detailed | Not detailed | Forms linear and cross-linked supramolecular polymers with specific guests. | sioc-journal.cn |

| 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)this compound (4) | Multi-step from 2-carboxythis compound | Column chromatography, extraction | Not detailed | A monomer for synthesizing DB24C8-bearing copolymers. | nih.gov |

| 5-methylene-(N'-phenylureylene)-1,2-phenylene-o-phenylene-24-crown-8 (2a) | Reaction of amine derivative with phenylisocyanate | Recrystallization | ¹H NMR, ¹³C NMR | Structure confirmed by detailed NMR analysis. | rsc.org |

| DB24C8-Chitosan Conjugate | Reaction of activated ester of DB24C8 with chitosan | Not detailed | ¹H NMR, IR Spectroscopy | Successful amide linkage confirmed by IR and degree of substitution calculated by ¹H NMR. | researchgate.net |

Host Guest Chemistry and Molecular Recognition of Dibenzo 24 Crown 8

Fundamental Principles of Host-Guest Interactions within Dibenzo-24-crown-8 Systems

The ability of this compound (DB24C8) to selectively bind guest molecules, particularly cations, is governed by a set of fundamental principles rooted in supramolecular chemistry. These interactions rely on non-covalent forces and a high degree of structural preorganization and complementarity between the host (DB24C8) and the guest.

A primary determinant in the formation of stable host-guest complexes is the principle of size and shape complementarity. The central cavity of the crown ether must be large enough to accommodate the guest ion, yet snug enough to maximize stabilizing interactions. The cavity diameter of this compound is estimated to be between 4.5 and 5.0 Å. nih.gov This large and flexible cavity allows it to interact with a variety of guest ions, but it is particularly well-suited for larger alkali metal cations. nih.gov

The compatibility between the host's cavity and the guest's ionic diameter is a crucial factor for effective binding. As shown in the table below, the cavity of DB24C8 is significantly larger than smaller alkali metal ions like Li⁺ and Na⁺, but it provides a more suitable environment for larger ions like K⁺ and especially Cs⁺. nih.gov

| Species | Diameter (Å) | Compatibility with DB24C8 Cavity (4.5–5.0 Å) |

|---|---|---|

| Li⁺ | 1.52 | Poor fit; ion is too small for the cavity. |

| Na⁺ | 2.04 | Poor fit; ion is significantly smaller than the cavity. |

| K⁺ | 2.76 | Partial fit; ion is smaller than the cavity but can be complexed. |

| Rb⁺ | 2.98 | Good fit; ion size is more compatible with the cavity. |

| Cs⁺ | 3.34 | Excellent fit; suitable for strong recognition and binding. nih.gov |

The two benzo groups fused to the polyether ring are not passive structural components; they actively influence the binding characteristics of DB24C8. These aromatic subunits impart rigidity to the macrocycle, reducing the conformational flexibility compared to an unsubstituted 24-crown-8 ring. This preorganization lowers the entropic penalty of binding, as the host does not need to adopt a highly ordered conformation upon complexation.

Furthermore, the aromatic rings can engage in non-covalent interactions that contribute to the stability and conformation of the host-guest complex. Intra-host π–π interactions between the two benzene (B151609) rings can stabilize "closed" or folded conformations of the crown ether when complexed with certain cations. rsc.org The addition of these benzo-substituents to the crown ether framework has been shown to increase both the extraction efficiency and the selectivity for larger cations in solvent extraction systems. researchgate.net

Cation Complexation Studies

This compound exhibits distinct selectivity among the alkali metal cations, generally favoring larger ions that better match its cavity size. nih.gov This selectivity is the result of a delicate balance between the size of the cation and the cavity, the solvation energy of the cation, and the conformational arrangement of the host molecule. nih.govresearchgate.net

In comparative studies using ¹H NMR, the addition of various alkali metal ions to a solution containing a DB24C8-bearing copolymer resulted in shifts of the proton signals for the crown ether. nih.gov The most pronounced shift was observed following the addition of Cs⁺, indicating the strongest interaction. nih.gov The shifts decreased in the order of Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺, with no significant shift observed for Li⁺. nih.gov This trend underscores the preference of the DB24C8 macrocycle for larger alkali metal cations.

| Alkali Metal Cation | Relative Binding Strength with DB24C8 (Qualitative) |

|---|---|

| Li⁺ | Very Weak / Negligible nih.gov |

| Na⁺ | Weak nih.gov |

| K⁺ | Moderate nih.govnih.gov |

| Rb⁺ | Strong nih.gov |

| Cs⁺ | Very Strong nih.gov |

While DB24C8 shows a preference for cesium, it is also capable of complexing potassium ions. The crystal structure of a dipotassium (B57713) picrate (B76445) complex with this compound has been resolved, revealing that the crown ligand adopts a relatively flat conformation. nih.gov In this complex, each K⁺ ion is eight-coordinated, interacting with four ether oxygen atoms from the DB24C8 ring and additional oxygen atoms from the picrate anions positioned above and below the crown. nih.gov A mixed sodium/potassium complex was also found to adopt a nearly identical structure, demonstrating the flexibility of the crown's binding pocket. nih.gov Under certain experimental conditions, K⁺ has been reported to bind strongly with a wide range of crown ethers, from 12-crown-4 (B1663920) to 24-crown-8, irrespective of the precise match between ion and cavity size. nih.govresearchgate.net

This compound is particularly noted for its ability to selectively recognize and bind the cesium cation (Cs⁺). nih.gov The estimated cavity diameter of 4.5–5.0 Å is highly suitable for accommodating the 3.34 Å diameter of the Cs⁺ ion, leading to effective complexation. nih.gov This strong interaction has been leveraged in the design of materials for the selective adsorption and removal of cesium from aqueous environments, an area of significant interest following environmental contamination events. nih.gov

Studies on related tetrabenzo-24-crown-8 ethers have further explored the structural origins of this selectivity. researchgate.net X-ray diffraction analysis shows that the crown ether adopts a relatively inflexible, low-energy conformation when binding Cs⁺. researchgate.net The addition of benzo groups to the 24-crown-8 macrocycle enhances both the efficiency of extraction and the selectivity for larger cations like cesium over smaller ones. researchgate.net This enhanced binding makes DB24C8 and its derivatives important tools in the field of molecular recognition and separation science. nih.govrsc.org

Alkali Metal Cation Selectivity and Binding Behavior of this compound

Sodium Ion Selectivity and Anomalous Binding Phenomena

While crown ethers are renowned for their selective binding of metal cations based on the compatibility between the ion's diameter and the crown's cavity size, this compound (DB24C8) and its derivatives can exhibit unexpected binding behaviors. A notable example is the anomalous selectivity observed in monosulfonated this compound (SDB24C8). rsc.orgnih.gov The introduction of a negatively charged sulfonate group onto the DB24C8 framework was found to significantly increase the receptor's affinity for alkali cations. rsc.orgnih.gov

Contrary to typical expectations where the large cavity of a 24-crown-8 ether would preferentially bind larger cations like cesium or potassium, supramolecular investigations revealed an unusual selectivity of SDB24C8 towards the smaller sodium cation. rsc.orgnih.gov This counterintuitive finding was further explored using Density Functional Theory (DFT) calculations to understand the underlying mechanism of this unexpected preference. rsc.orgnih.gov This phenomenon highlights that ion recognition is not solely governed by the size-fit concept but is also influenced by electronic effects and conformational changes induced by functional groups appended to the crown ether scaffold.

Divalent Metal Cation Complexation by this compound (e.g., Sm(II), Ba(II), Cd(II), Zn(II), Sr(II))

The large and flexible cavity of this compound allows it to form stable complexes with a variety of divalent metal cations. The coordination environment is highly dependent on the specific cation and the solvent system used.

Recent research into the complexation with Samarium(II) has provided detailed structural insights. Three distinct Sm(II)-DB24C8 complexes were synthesized in different solvents (acetonitrile, dimethoxyethane, and tetrahydrofuran). nih.gov In these cases, the Sm²⁺ center adopts a 10-coordinate, staggered dodecahedral geometry, with the coordination sphere completed by solvent molecules. nih.gov However, by adjusting the solvent system to a mixture of THF and toluene, it is possible to exclude inner-sphere solvent molecules, resulting in an 8-coordinate, distorted hexagonal pyramidal Sm²⁺ metal center. nih.gov Solution studies demonstrated that Sm²⁺ is a good size match for the DB24C8 cavity in various conformations. nih.gov

The interaction of DB24C8 with other divalent cations has also been characterized. A crystal structure of DB24C8 complexed with Barium Chloride (BaCl₂) has been obtained, providing solid-state evidence of its binding capabilities. nih.govresearchgate.net Studies using conductometric and polarographic techniques have determined the stability constants for 1:1 complexes of DB24C8 with cations such as Ca²⁺, Zn²⁺, and Pb²⁺ in methanol (B129727), with LogK values typically ranging from 2.1 to 4.2. muk.ac.ir

| Cation | Coordination Number | Geometry | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Sm(II) | 10 | Staggered Dodecahedral | Acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF) | nih.gov |

| Sm(II) | 10 | Staggered Dodecahedral | Dimethoxyethane (DME) | nih.gov |

| Sm(II) | 8 | Distorted Hexagonal Pyramidal | 1:3 THF:Toluene (solvent-free inner sphere) | nih.gov |

| Ba(II) | Not specified | Crystal structure with BaCl₂ obtained | Not specified | nih.govresearchgate.net |

Hydronium Ion Complexation Mechanisms with this compound

This compound-based scaffolds are capable of complexing hydronium ions (H₃O⁺), a fundamental species in chemistry and biology. The first crystallographic analysis of a DB24C8-based host-guest assembly complexing a hydronium ion was achieved with monosulfonated this compound (SDB24C8). rsc.orgnih.gov This structure provided definitive evidence of the crown ether's ability to encapsulate the hydronium cation, likely through hydrogen bonding interactions between the hydronium protons and the ether oxygen atoms within the macrocyclic cavity. rsc.orgnih.gov The presence of the sulfonate group in SDB24C8 likely facilitates the stabilization of the positively charged guest within the host framework.

Interactions with Ammonium (B1175870) and Substituted Ammonium Ions

The interaction between this compound and ammonium (NH₄⁺) or substituted ammonium ions (R-NH₃⁺, R₂-NH₂⁺) is a cornerstone of supramolecular chemistry, leading to the formation of pseudorotaxanes and other mechanically interlocked molecules. rsc.org Pioneering work demonstrated that the DB24C8 macrocycle can thread onto a dibenzylammonium axle, forming a stable pseudorotaxane structure. rsc.org This assembly is primarily stabilized by strong ion-dipole interactions and N-H···O hydrogen bonds between the ammonium protons and the ether oxygen atoms of the crown. rsc.org

This reliable recognition motif has been extensively used in the synthesis of complex supramolecular architectures like rotaxanes and catenanes. rsc.org For instance, an ammonium-dibenzo nih.govcrown-8 researchgate.netcatenane has been functionalized to create a potent receptor for anions. rsc.org The versatility of this interaction is further demonstrated by the construction of researchgate.netpseudorotaxanes using fullerene-containing ammonium salts and DB24C8 derivatives. researchgate.net Additionally, other cationic species like bis(benzimidazole) dications have been shown to act as effective templates for threading through the DB24C8 macrocycle.

Anion Recognition and Cooperative Binding in this compound Receptors

While the electron-rich cavity of a standard this compound does not directly bind anions, the DB24C8 scaffold is an excellent platform for constructing sophisticated ditopic receptors capable of anion recognition through cooperative binding. These receptors typically feature a DB24C8 unit for cation binding and one or more separate anion-binding sites. The simultaneous binding of a cation and an anion, known as ion-pair recognition, often leads to enhanced affinity and selectivity. nih.govresearchgate.net

Halide Affinity in Ditopic this compound Receptors

Novel ditopic receptors have been synthesized by incorporating bis-urea functionalities onto a this compound scaffold. nih.govresearchgate.net These receptors demonstrate positive heterotropic cooperativity in binding halide anions. nih.govresearchgate.net This means that the binding of a cation (e.g., Rb⁺ or Cs⁺) to the DB24C8 cavity preorganizes the receptor and enhances its affinity for a subsequent halide anion at the urea (B33335) sites. nih.govresearchgate.net

In a solution of 4:1 CDCl₃/[D₆]DMSO, these receptors show a clear selectivity trend for halides, with the affinity increasing in the order I⁻ < Br⁻ < Cl⁻. nih.govresearchgate.net The strength of this interaction is also influenced by the complexed cation; the rubidium complexes exhibit higher halide affinities compared to the cesium complexes. nih.govresearchgate.net This cooperative mechanism, where cation binding promotes anion binding, is a key principle in designing advanced ion-pair sensors and transporters.

| Property | Finding | Reference |

|---|---|---|

| Binding Mechanism | Positive Heterotropic Cooperativity (Cation binding enhances anion binding) | nih.govresearchgate.net |

| Halide Affinity Order | I⁻ < Br⁻ < Cl⁻ | nih.govresearchgate.net |

| Cation Influence | Rubidium (Rb⁺) complexes show higher halide affinity than Cesium (Cs⁺) complexes | nih.govresearchgate.net |

Ion-Pair Complexation Properties

The ion-pair complexation properties of ditopic DB24C8-based bis-urea receptors have been studied extensively in the solid state, in solution, and in the gas phase. nih.govresearchgate.net Crystal structures reveal that the DB24C8 scaffold can adopt a compact, folded conformation when binding an ion pair. nih.govresearchgate.net This conformational arrangement is crucial for the observed selectivity. nih.govresearchgate.net

Gas-phase competition experiments using mass spectrometry confirm the selectivity trends observed in solution. nih.govresearchgate.net Furthermore, computational studies support these experimental findings, showing that the interaction energies of the ion-pair complexes increase in the order CsI < CsBr < CsCl < RbCl. nih.govresearchgate.net This convergence of data from different phases provides a comprehensive understanding of how DB24C8-based receptors can be engineered to achieve selective ion-pair recognition. nih.govresearchgate.net

Thermodynamics and Kinetics of this compound Complexation

The large, flexible cavity of this compound (DB24C8) facilitates complexation with a variety of guest species, particularly alkali and alkaline earth metal cations. The stability and dynamics of these host-guest complexes are governed by a delicate interplay of thermodynamic and kinetic factors. Understanding these parameters is crucial for predicting the behavior of DB24C8 in applications such as ion sensing, separation, and transport.

Determination of Binding Constants and Stability Analyses

The stability of a complex formed between a host, such as DB24C8, and a guest ion is quantified by the binding constant (log K). These constants are determined experimentally using various techniques, including conductometry, calorimetry, and spectroscopy. Conductometric titrations are commonly employed, where changes in the molar conductivity of a salt solution are monitored upon the addition of the crown ether.

Studies have shown that the stability of DB24C8 complexes is highly dependent on the guest cation, the solvent system, and the presence of substituents on the crown ether framework. In propylene (B89431) carbonate, the stability sequence for 1:1 complexes with alkali metal ions was found to be Na⁺ > K⁺ > Rb⁺ ≥ Cs⁺. muk.ac.irmuk.ac.ir The log K values for complexes with some divalent cations, such as Ca²⁺, Ni²⁺, and Pb²⁺, in methanol are generally lower than those for alkali metal ion complexes, typically ranging from 2.1 to 4.2. muk.ac.irmuk.ac.ir

The introduction of a charged group onto the crown ether, as in monosulfonated this compound (SDB24C8), has been shown to increase the affinity for alkali cations due to favorable electrostatic interactions. rsc.org This derivative exhibits an unusual selectivity for the sodium cation. rsc.org The cavity of DB24C8, with an estimated diameter of 4.5–5.0 Å, is well-suited for accommodating larger alkali metal ions like cesium (Cs⁺), which has an ionic diameter of 3.34 Å. nih.gov

Table 1: Stability Constants (log K) for 1:1 Complexes of this compound with Various Cations

Enthalpy and Entropy Contributions to this compound Host-Guest Binding

The Gibbs free energy of complexation (ΔG°), which is related to the binding constant (ΔG° = -RTlnK), is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions. These thermodynamic parameters provide insight into the nature of the binding forces. A negative enthalpy change indicates that the binding process is exothermic, typically driven by the formation of favorable interactions between the cation and the donor oxygen atoms of the crown ether. The entropy change reflects the alteration in the system's disorder, including changes in the conformation of the host and the desolvation of both the host and guest.

For the complexation of DB24C8 with alkali metal ions in acetonitrile, it has been determined that both the enthalpy and entropy changes are negative. oup.com The exothermicity (-ΔH°) follows the sequence Na⁺ > Cs⁺ > Rb⁺ > K⁺, while the entropy change (-ΔS°) follows a similar trend: Na⁺ ≥ Cs⁺ > Rb⁺ > K⁺. oup.com The negative entropy values suggest a significant ordering of the system upon complexation, which can be attributed to the conformational restriction of the flexible DB24C8 macrocycle as it wraps around the cation and the organization of solvent molecules around the resulting complex.

Table 2: Thermodynamic Parameters for 1:1 Complexation of this compound with Alkali Metal Ions in Acetonitrile

Dynamic Exchange Processes in this compound Systems

The interactions in DB24C8 host-guest systems are not static; they are dynamic processes involving the continuous association and dissociation of the guest. The kinetics of these exchange processes can be studied using techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy.

The exchange of a cation (M⁺) with a DB24C8 complex (L-M⁺) can proceed through several pathways. A study on the exchange kinetics of the sodium cation with DB24C8 in nitromethane (B149229) solution revealed a competition between two primary mechanisms: a unimolecular decomplexation mechanism and a bimolecular cation interchange mechanism. acs.org

Unimolecular Mechanism: The complex first dissociates to release the guest ion, which is then replaced by another ion from the solution. L-M⁺ ⇌ L + M⁺

Bimolecular Mechanism: A free cation directly attacks the complex, leading to the displacement of the bound cation in a single concerted step. L-M⁺ + M⁺ ⇌ L-M⁺ + M⁺

The dominant pathway depends on factors such as the concentration of the free cation, the solvent, and the temperature. Understanding these dynamic exchange processes is essential for applications where the rate of ion uptake and release is a critical parameter, such as in phase-transfer catalysis and the development of ion-selective membranes. deliuslab.com

Structural and Conformational Investigations of Dibenzo 24 Crown 8 and Its Complexes

X-ray Crystallographic Analysis of Dibenzo-24-crown-8 Host-Guest Assemblies

X-ray crystallography provides definitive, solid-state evidence of the three-dimensional structure of DB24C8 complexes. These studies have revealed how the flexible crown ether ring adapts its conformation to encapsulate guest species, stabilized by various non-covalent interactions.

Key findings from crystallographic analyses include:

Complex with Tropylium (B1234903) Tetrafluoroborate (B81430) : The crystal structure of the complex between DB24C8 and tropylium tetrafluoroborate shows the formation of an inclusion complex. scispace.comrsc.org The tropylium ion guest is positioned within the macrocycle, with its plane oriented nearly parallel to the planes of the two benzene (B151609) rings of the DB24C8 host. scispace.com This arrangement suggests stabilizing π-π stacking and cation-π interactions between the aromatic systems of the host and guest. scispace.com

Complex with Diquat (B7796111) : In the solid state, DB24C8 forms a crystalline 2:1 host-guest inclusion complex with the dicationic guest diquat. researchgate.net This structure features a single diquat molecule encapsulated within a cavity formed by two DB24C8 host molecules. researchgate.net

Complexes with Ammonium (B1175870) Ions : DB24C8 forms stable pseudorotaxanes with dibenzylammonium ions, where the ammonium center is threaded through the crown ether's cavity. vt.edu The stability of these complexes is attributed to hydrogen bonding between the ammonium protons and the ether oxygen atoms of the macrocycle. vt.edu Further stabilization is achieved through hydrogen bonding involving the hydrogens alpha to the ammonium center and through π-orbital interactions between the aromatic rings of both the host and guest. vt.edu

Complexes with Metal Cations : The structures of DB24C8 complexed with metal ions have also been characterized. In a complex with europium iodide, [EuI₂(dibenzo-24c8)], the europium ion is coordinated by six of the eight available oxygen atoms of the crown ether. acs.org A complex of a monosulfonated DB24C8 derivative has been shown to bind both hydronium and potassium cations. rsc.org The crystal structure of a cesium complex, [Cs(tetrabenzo-24-crown-8)(1,2-dichloroethane)₂]⁺, demonstrates the crown ether enveloping the metal cation in a cage-like arrangement involving all eight oxygen atoms. osti.gov

Inclusion of Neutral Molecules : DB24C8 can also include neutral molecules. Red single crystals obtained as a by-product of a reaction involving yttrium iodide and iodine showed iodine molecules (I₂) included within a matrix of DB24C8 molecules, with the I-I distance being slightly elongated compared to the gas phase. mdpi.com

| Guest Molecule | Stoichiometry (Host:Guest) | Key Structural Features | Primary Interactions |

|---|---|---|---|

| Tropylium Tetrafluoroborate | 1:1 | Inclusion complex; guest plane parallel to host's benzene rings. scispace.com | π-π stacking, Cation-π scispace.com |

| Diquat | 2:1 | Guest enclosed in a cavity formed by two host molecules. researchgate.net | Inclusion Complexation researchgate.net |

| Dibenzylammonium Ion | 1:1 | Pseudorotaxane structure; guest threaded through host cavity. vt.edu | Hydrogen Bonding, π-π stacking vt.edu |

| Europium(II) | 1:1 | Coordination via six of the eight ether oxygens. acs.org | Ion-Dipole acs.org |

| Iodine (I₂) | 1:1 | True inclusion compound with I₂ in a DB24C8 matrix. mdpi.com | Weak van der Waals forces mdpi.com |

Solution-Phase Conformation Studies

While crystallography provides a static picture, techniques that probe the behavior of molecules in solution are essential for understanding the dynamic nature of DB24C8 and its complexes.

NMR spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for investigating the dynamic conformational processes of DB24C8 in solution. These studies have provided insights into the shuttling motion of the macrocycle in interlocked structures like rotaxanes and catenanes.

For instance, in researchgate.netrotaxanes where a DB24C8 wheel is threaded onto a molecular axle containing two different recognition sites, ¹H NMR spectroscopy has shown that the DB24C8 ring can shuttle between these sites. researchgate.net The rate of this shuttling can be controlled by external stimuli, such as changes in pH. researchgate.net In a researchgate.netcatenane with a DB24C8 ring interlocked with a larger macrocycle, the DB24C8 was observed to reside at one recognition site in its neutral state and shuttle between two sites upon protonation. researchgate.net

VT ¹H NMR studies of diamagnetic di-Ni-rotaxanes confirmed that the shuttling of the DB24C8 moiety occurs along a p-xylylene linked axle. rsc.org However, when the axle was linked by a m-xylylene bridge, the resulting bent geometry prevented the shuttling of the crown ether ring. researchgate.netrsc.org The dynamics of exchange between free and complexed DB24C8 with hydrated protons have also been studied, revealing a correlation time for the exchange process of about 0.8 ms. nih.gov

Cryogenic ion mobility-mass spectrometry (IM-MS) is a gas-phase technique that has been instrumental in separating and characterizing different conformers of DB24C8 complexes. By cooling the ions to cryogenic temperatures (e.g., 83-86 K), the interconversion between different conformations can be slowed or stopped, allowing for their separation based on size and shape (collision cross-section, CCS). nih.govresearchgate.netepj.org

A key finding from cryogenic IM-MS studies of DB24C8 complexed with alkali metal ions (like Na⁺ and K⁺) and other cations (like NH₄⁺) is the clear separation of two distinct types of conformers. nih.govresearchgate.netacs.org These have been assigned as "open" and "closed" conformations. nih.govacs.orgresearchgate.net

"Open" Conformation : In this form, the distance between the two benzene rings of the DB24C8 macrocycle is relatively long. nih.govacs.org

"Closed" Conformation : This form is characterized by a short distance between the two benzene rings, which are brought into closer proximity. nih.govacs.org

The relative abundance of these conformers depends on the specific guest ion. epj.orgacs.org For example, in complexes with various metal ions, the abundance ratio of the closed conformers was found to follow the order: Ca²⁺ < Na⁺ < Ag⁺ < Cs⁺ < Rb⁺ < K⁺. epj.org This indicates that the nature of the guest ion plays a crucial role in stabilizing a particular conformation. epj.org At room temperature (300 K), the interconversion between these forms can be rapid, preventing their separation by IM-MS. acs.orgnih.gov

The distinction between open and closed conformers is defined by the intramolecular distance between the two benzene rings. The closed forms have benzene-benzene distances of less than 6 Å, while the open forms have distances greater than 6 Å. acs.orgnih.govresearchgate.net The ability of DB24C8 to adopt these different conformations stems from the inherent flexibility of its large 24-membered polyether ring. acs.orgtohoku.ac.jp This flexibility allows the macrocycle to contort and wrap around guest ions in various ways. acs.orgnih.gov The isomerization between the open and closed forms is facilitated by the sequential rotation of single bonds within the crown ether ring, a process with a relatively small activation energy (4.8-9.0 kJ mol⁻¹). researchgate.netnih.gov The stability of the closed conformer, particularly for the K⁺ complex, is thought to be enhanced by a strong π-π interaction between the benzene rings, which adopt a relative orientation similar to that of a free benzene dimer. epj.orgrsc.org

| Guest Ion | Observed Conformers (at cryogenic temp.) | Key Findings |

|---|---|---|

| Na⁺, K⁺ | "Open" and "Closed" nih.govacs.org | Two conformer types clearly separated, corresponding to long and short benzene-benzene distances. acs.org |

| NH₄⁺ | "Open" and "Closed" researchgate.netresearchgate.net | Conformers differ in benzene-benzene distance and the depth of guest encapsulation. researchgate.net |

| Ag⁺, Rb⁺, Cs⁺, Ca²⁺ | "Open" and "Closed" epj.orgresearchgate.net | The relative abundance of closed vs. open conformers is highly dependent on the guest ion. epj.org |

Cryogenic Ion Mobility-Mass Spectrometry (IM-MS) for Conformer Separation

Computational and Theoretical Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a vital partner to experimental investigations of DB24C8. Theoretical calculations are used to predict the structures of different conformers and to calculate their relative energies and theoretical collision cross-sections. acs.orgrsc.org These calculated values are then compared with experimental data from IM-MS to assign the observed signals to specific structures, such as the "open" and "closed" forms. nih.govacs.org

DFT calculations have been used to:

Confirm that the apparent symmetry of DB24C8 and its complex with the hydrated proton (H₅O₂⁺) in NMR studies is likely the result of averaging several energetically close conformations. nih.gov

Analyze the host-guest and intra-host interactions that determine conformer stability, revealing that intra-host π-π interactions play a critical role. rsc.org

Investigate reaction pathways for conformational changes, such as the isomerization between open and closed forms, which was shown to involve sequential single bond rotations. researchgate.netnih.gov

Furthermore, molecular dynamics simulations have been employed to study the large-scale movements in DB24C8-containing systems, such as the acid-base-driven shuttling motion of the rings in a9rotaxane, which mimics muscle-like contraction and extension. nih.gov

Density Functional Theory (DFT) Calculations for Selectivity and Conformational Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate details of host-guest chemistry, conformational preferences, and electronic properties of this compound (DB24C8) and its derivatives.

DFT calculations have been instrumental in understanding the binding selectivity of DB24C8 and its modified forms. For instance, investigations into monosulfonated this compound (SDB24C8) revealed an unusual selectivity for sodium cations, a phenomenon that was further explored and explained using DFT. wikipedia.orgnih.gov The introduction of a sulfonic group generally increases the affinity of the crown ether for cations. wikipedia.orgnih.gov In a broader context, DFT studies on various dibenzo crown ethers, including DB24C8, have established a correlation between quantum chemical parameters—such as frontier orbital energies (EHOMO, ELUMO), ionization potential, and electron affinity—and their performance in applications like corrosion inhibition. fishersci.se These calculations indicate that DB24C8 exhibits high corrosion inhibition efficiency. fishersci.se

The conformational landscape of DB24C8 is complex due to its flexible nature. wikidata.org DFT calculations, often at the B3LYP/6-31+G* level, have been employed to identify stable conformers. wikidata.orgnih.gov Laser spectroscopic studies combined with DFT calculations identified five distinct conformers of DB24C8 in a jet-cooled state, with the most stable isomer adopting a "boat" conformation. wikidata.orgnih.gov Furthermore, DFT has been used to compare the energies of different polymorphic forms of DB24C8. nih.gov For two identified polymorphs, α-1 and β-1, DFT calculations (B3LYP/6-311gd) showed the α-1 form to be conformationally more stable. nih.gov

In the realm of supramolecular complexes, DFT provides critical insights into binding energies and the nature of interactions. Theoretical analysis of pseudorotaxane complexes involving DB24C8 and dibutylammonium has shown that electrostatic interactions are the primary contributors to the binding energy, with a significant total binding energy calculated at the BHandHLYP/6-311++G** level. fishersci.ca DFT has also been used to confirm the conformation of DB24C8-alkali complexes when adsorbed on surfaces like copper, revealing that deposition as a preformed complex leads to strong chemisorption. easychem.org The adsorption energies for DB24C8-Na+ and -Cs+ complexes on a Cu(100) surface were calculated to be 1.17 and 1.72 eV, respectively. easychem.org

Studies on related crown ethers, such as dinaphtho-24-crown-8 (DN24C8), have utilized DFT to analyze the balance between host-guest interactions and intra-host π–π interactions, which determines the stability of different conformers. nih.gov Cryogenic ion mobility-mass spectrometry has identified "open" and "closed" conformers for DB24C8 complexes with Na⁺ and K⁺, and the relative abundances of these conformers are in qualitative agreement with the Boltzmann distribution derived from Gibbs energies calculated by DFT. nih.gov

Table 1: Selected DFT Calculation Results for this compound and its Complexes

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Monosulfonated DB24C8 (SDB24C8) | DFT | Investigated unusual selectivity towards Na⁺. | wikipedia.orgnih.gov |

| DB24C8 | B3LYP/6-31G(d) | Correlated quantum chemical parameters with corrosion inhibition efficiency. | fishersci.se |

| DB24C8 | B3LYP/6-31+G* | Identified five stable conformers, with the "boat" form being the major isomer. | wikidata.orgnih.gov |

| DB24C8 Polymorphs | B3LYP/6-311gd | Calculated the relative stability of two different polymorphs. | nih.gov |

| DB24C8-Dibutylammonium | BHandHLYP/6-311++G** | Determined the binding energy and the primary role of electrostatic interactions. | fishersci.ca |

| DB24C8-Alkali Complexes on Cu(100) | DFT | Calculated adsorption energies, indicating strong chemisorption. | easychem.org |

| DB24C8-Na⁺/K⁺ Complexes | Quantum Chemical Calculations | Explained the relative abundances of "open" and "closed" conformers. | nih.gov |

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the dynamic behavior and conformational flexibility of large and complex systems like this compound and its assemblies.

MD simulations have provided significant insights into the operational mechanics of molecular machines incorporating DB24C8. For example, a bistable symmetric2rotaxane, which features two DB24C8 rings, was studied using MD simulations to understand its muscle-like contractile and extensive motions. nih.gov These simulations, performed on both the protonated (stretched) and neutral (contracted) forms, revealed a substantial change in molecular length, highlighting the potential of such systems. nih.gov Similarly, reactive molecular dynamics (RMD) simulations have been used to investigate the photoisomerization process of an azobenzene-containing guest molecule threaded through a DB24C8 host. fishersci.no These simulations showed that the Z→E photoisomerization is a rapid process, and the flexible backbone of the DB24C8 ring can accommodate this change through structural relaxation, which is crucial for the stability of the host-guest complex. fishersci.no

The conformational properties of DB24C8 and related structures have also been a focus of these simulations. While detailed molecular mechanics studies on DB24C8 itself are less commonly reported than DFT, the principles are well-established. For instance, molecular mechanics calculations have been used to determine the preferred gas-phase geometries of related crown ethers, which can be compared with experimental data from X-ray crystallography. mims.com The inherent flexibility of the DB24C8 macrocycle, which is greater than that of the more rigid dibenzo-18-crown-6, is a key factor in its interaction with guest molecules. This flexibility allows it to adopt various conformations to accommodate different guests. For instance, the higher conformational flexibility of 24-crown-8 compared to the more rigid DB24C8 has been shown to significantly increase the rate of guest sliding in the formation of pseudo-rotaxanes without compromising the stability of the resulting complex. tcichemicals.com

MD simulations are also valuable for understanding the behavior of DB24C8-based materials in different environments. For example, MD simulations have been suggested to provide molecular-level insight into the lower critical solution temperature (LCST) phenomenon observed in a DB24C8-based low-molecular-weight gelator in water. acs.org Furthermore, MD simulations have been employed to study the inversion processes in tetrabenzo-24-crown-8 complexes, which are structurally related to DB24C8. wikipedia.org

Table 2: Research Findings from Molecular Mechanics and Dynamics Simulations

| System | Simulation Type | Research Focus | Key Finding | Reference |

|---|---|---|---|---|

| nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgNFUwS3EP5T2wUoiqr3QWcu97WfB_192JQfWcq9QwvY1lQbDlvZneGyuvgu2dA4za_o1XyS6kF-1za5y_L5xWEDhEb1arItvaHZm6F-jWXnNpgQ-MjnYIZohhJ2ZsLD7ebAm9_rOn92T47q8cFQU%3D)Rotaxane with DB24C8 | Molecular Dynamics | Muscle-like motion | The system exhibits significant contraction and extension upon external stimuli. | nih.gov |

| DB24C8 with Azobenzene (B91143) Guest | Reactive Molecular Dynamics | Photoisomerization process | The flexible DB24C8 backbone accommodates the guest's structural change, ensuring complex stability. | fishersci.no |

| Pseudo-rotaxane with 24-crown-8 vs DB24C8 | Not specified | Guest sliding kinetics | The greater flexibility of 24-crown-8 increases the sliding rate compared to the more rigid DB24C8. | tcichemicals.com |

| DB24C8-based Gelator | Molecular Dynamics | LCST behavior | Simulations provide insight into the molecular basis of the thermo-responsive properties. | acs.org |

| Tetrabenzo-24-crown-8 Complexes | Molecular Dynamics | Inversion processes | Detailed study of the dynamic inversion of the macrocyclic structure. | wikipedia.org |

Applications of Dibenzo 24 Crown 8 in Advanced Materials and Systems

Supramolecular Assemblies and Molecular Machines

The capacity of Dibenzo-24-crown-8 to form stable complexes with specific guest molecules has been extensively utilized in the construction of intricate supramolecular structures and functional molecular machines. These systems operate on the principles of molecular recognition, where non-covalent interactions drive the assembly of individual components into organized and dynamic entities.

Construction of Pseudorotaxanes and Rotaxanes with this compound

This compound is a key component in the formation of pseudorotaxanes and rotaxanes, which are fundamental architectures in supramolecular chemistry. researchgate.netnaturalspublishing.com A pseudorotaxane consists of a linear molecular "thread" passing through the cavity of a macrocyclic "wheel," such as DB24C8, without a mechanical bond. researchgate.net The stability of these assemblies relies on non-covalent interactions like hydrogen bonds, electrostatic interactions, and dispersive forces. researchgate.net

For instance, DB24C8 can effectively thread onto disubstituted ammonium (B1175870) salts, such as dibenzyl- and di-n-butylammonium hexafluorophosphate, to form 1:1 complexes with a pseudorotaxane geometry. researchgate.net The formation of these complexes can be influenced by factors like pH, allowing for reversible on/off switching of the assembly. vt.edu The interaction between the secondary dialkylammonium center and the cavity of the crown ether is a crucial driving force in the synthesis of these structures. vt.edu

Rotaxanes are a step further, where the threaded structure is mechanically locked by introducing bulky "stopper" groups at the ends of the linear molecule, preventing the dethreading of the macrocycle. naturalspublishing.com A notable example involves a thermally stable researchgate.netrotaxane synthesized using DB24C8 and an ammonium salt, with two triphenylphosphonium stoppers. vt.edu The synthesis of rotaxanes can be influenced by the choice of macrocycle, with studies showing that dipyrido-24-crown-8 can be a more efficient receptor for dialkylammonium cations compared to DB24C8 due to additional hydrogen bonding opportunities. vt.edu

Researchers have also explored modifying the DB24C8 wheel itself. Symmetrical analogues of DB24C8 with various substituents have been synthesized, and these modifications have been shown to increase the association constants for the formation of researchgate.netpseudorotaxanes. rsc.org Furthermore, DB24C8 has been incorporated into more complex structures, such as vt.edurotaxanes, where two DB24C8 macrocycles are interlocked on a single axle. rsc.org The conformation of these multi-component rotaxanes can be influenced by the nature of the axle and the surrounding environment. researchgate.net The kinetic stability of these rotaxane-like entities can be highly dependent on the solvent used, highlighting the fine balance of non-covalent forces at play. acs.org

Design of Catenanes and Mechanically Interlocked Molecules

Catenanes are another class of mechanically interlocked molecules (MIMs) where two or more macrocycles are linked together like a chain, without any covalent bonds holding them together. researchgate.netwikipedia.org The connection between the macrocycles is referred to as a mechanical bond. wikipedia.org While the direct synthesis of catenanes specifically utilizing this compound is less commonly detailed in readily available literature compared to its role in rotaxanes, the principles of supramolecular templating that are central to rotaxane formation are also fundamental to catenane synthesis. nih.gov

The design of MIMs, including catenanes, often relies on template-directed synthesis, where non-covalent interactions pre-organize the precursor molecules into a specific arrangement before the final covalent bonds are formed to create the interlocked structure. wikipedia.org These non-covalent interactions can include hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking interactions. nih.gov The dynamic nature of the components in MIMs, where they can move relative to each other, is a key feature that has led to their application in areas like molecular machinery. researchgate.net

Development of this compound Based Molecular Switches and Light-Controlled Systems

The reversible nature of the host-guest interactions involving this compound has been harnessed to create molecular switches. researchgate.net These are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as changes in pH, temperature, or light. rsc.org

A classic example of a pH-controlled molecular switch involves a researchgate.netrotaxane where a DB24C8 ring can shuttle between two different recognition sites on the dumbbell-shaped component: a secondary dialkylammonium center and a bipyridinium unit. researchgate.net The position of the DB24C8 ring can be controlled by altering the pH of the solution. Deprotonation of the ammonium center with a base causes the ring to move to the bipyridinium unit, and this process is reversible upon reprotonation with an acid. researchgate.net

Light can also be used as an external stimulus to control the state of these molecular systems. rsc.org Light-controlled supramolecular assemblies have been constructed using DB24C8 in conjunction with photoresponsive molecules like diarylethenes. acs.org In one such system, a researchgate.netpseudorotaxane was formed between a DB24C8-conjugated complex and a diarylethene modified with a benzylammonium group. The reversible photoisomerization of the diarylethene unit under specific wavelengths of light allows for the control of processes like fluorescence resonance energy transfer (FRET), effectively creating a light-controlled molecular switch. acs.org These systems have potential applications in areas such as data storage and processing at the molecular level. rsc.org

Chemical Sensing and Ion Detection

This compound has proven to be a valuable component in the field of chemical sensing, particularly for the detection of various ions. Its ability to selectively bind with specific cations forms the basis of its application in ion-selective electrodes.

This compound as Ionophores in Ion-Selective Electrodes (ISEs)

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. rsc.org The key component of an ISE is the ionophore, a molecule that selectively binds to the target ion. mdpi.com this compound has been widely used as an ionophore in the construction of potentiometric membrane sensors for various cations. mdpi.comacgpubs.org

The principle behind these sensors is the measurement of a potential difference that arises at the interface between a membrane containing the ionophore and the sample solution. mdpi.com The selective interaction between the DB24C8 and the target cation leads to a change in this potential, which can be correlated to the concentration of the ion. researchgate.net These sensors offer several advantages, including ease of preparation, rapid response times, and high selectivity. informahealthcare.com

Potentiometric Sensor Development for Specific Cations (e.g., Cd²⁺, Zn²⁺, Ba²⁺, Biperiden hydrochloride)

The versatility of this compound as an ionophore is demonstrated by its application in sensors for a range of different cations.

Cadmium (Cd²⁺): Potentiometric sensors for the detection of cadmium (II) ions have been developed using DB24C8 as the ionophore within a PVC-based membrane. informahealthcare.comresearchgate.net The performance of these sensors can be optimized by adjusting the composition of the membrane, including the plasticizer and any additives. researchgate.net One study reported a Cd²⁺-selective sensor with a membrane composition of DB24C8, PVC, and dibutyl(butyl)phosphonate (DBBP) that exhibited the best performance. researchgate.net These sensors are crucial for environmental monitoring due to the toxicity of cadmium. informahealthcare.com

Zinc (Zn²⁺): DB24C8 has also been incorporated into PVC matrix membranes for the development of zinc (II)-selective sensors. mdpi.comresearchgate.net The performance of these sensors is influenced by the choice of plasticizer and the presence of an anion excluder like sodium tetraphenylborate. researchgate.net A sensor with a membrane composition of DB24C8, PVC, sodium tetraphenylborate, and dioctylphthalate (DOP) demonstrated a wide working concentration range, a Nernstian slope, and a fast response time. researchgate.net This sensor was successfully used to determine Zn²⁺ concentrations in wastewater samples. acgpubs.org

Barium (Ba²⁺): While specific detailed research findings on DB24C8-based sensors for Barium (Ba²⁺) were not prominently available in the searched literature, the principles of ionophore-based sensing suggest its potential application. The selectivity of a crown ether-based sensor is largely determined by the compatibility between the size of the crown ether's cavity and the ionic radius of the target cation.

Interactive Data Table: Performance of this compound Based Potentiometric Sensors

| Target Ion | Membrane Composition (ratio) | Linear Range (M) | Slope (mV/decade) | Response Time (s) | pH Range | Reference |

| Cd²⁺ | DB24C8:PVC:DBBP (20:200:200 w/w) | - | - | - | - | researchgate.net |

| Zn²⁺ | DB24C8:PVC:NaTPB:DOP (10:200:2:100) | 9.2 x 10⁻⁵ - 1.0 x 10⁻¹ | 29.0 ± 0.5 | 12 | 4.8 - 6.2 | researchgate.net |

| Biperiden | DB24C8:NaTFPB:f-PNPE:PVC:MWCNTs (1.5:1:360:240:15 mg) | 10⁻⁶ - 10⁻² | 59.8 ± 1.1 | - | - | sci-hub.box |

| Cs⁺ | DB24C8 in PVC membrane | 3.5 x 10⁻⁵ - 1.0 x 10⁻¹ | 50.7 | <10 | 3.0 - 9.0 | rsc.org |

| Ce³⁺ | DB24C8:NPOE:PVC (4.5:62.5:33 %) | 1 x 10⁻⁵ - 1 x 10⁻¹ | 19.0 | 20 | 3.5 - 8.0 | researchgate.net |

Note: Some performance characteristics were not explicitly stated in the referenced abstracts and are indicated as "-".

Aggregation-Induced Emission (AIE) Systems Triggered by this compound Host-Guest Recognition

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated state. This occurs due to the restriction of intramolecular rotations (RIR) in the aggregate, which blocks non-radiative decay pathways and promotes radiative emission. Host-guest chemistry involving this compound provides a sophisticated method to control this aggregation process at a molecular level, leading to the development of stimuli-responsive luminescent materials.

A key strategy involves the creation of supramolecular polymers. In one such system, a monomer featuring a tetraphenylethylene (B103901) (TPE) core—a well-known AIE-active molecule (AIEgen)—is functionalized with two this compound (DB24C8) host units. This host monomer is then mixed with a guest monomer, typically a dibenzylammonium (DBA) salt. The specific and reversible recognition between the DB24C8 cavities and the DBA salt stations drives the self-assembly of the monomers into a linear supramolecular polymer.

In the uncomplexed state, the TPE units in the host monomer are freely rotating, leading to quenched fluorescence in solution. Upon addition of the DBA guest, the formation of the host-guest complex links the monomers together, effectively restricting the intramolecular rotation of the TPE core. This RIR mechanism "switches on" the fluorescence, resulting in a significant AIE effect. The intensity of the emission can be modulated by the concentration of the guest, demonstrating a controllable, stimuli-responsive system. This approach has been used to create AIE-active supramolecular polymers by mixing host and guest monomers in a 1:1 molar ratio. researchgate.net

Luminescent Sensors Incorporating this compound

The selective binding properties of this compound are instrumental in the design of luminescent sensors for specific metal ions. By integrating the DB24C8 macrocycle with a fluorophore (a light-emitting molecule), a sensor can be constructed where the binding event is translated into a measurable change in fluorescence.

The general principle of these sensors involves a "receptor-spacer-fluorophore" architecture. DB24C8 acts as the receptor unit, selectively binding to a target analyte. This binding event induces a conformational change or an electronic perturbation that is transmitted through the spacer to the fluorophore, altering its emission properties. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence. nih.govresearchgate.net